Scientific Field: Medicinal and Pharmaceutical Chemistry.
Summary of Application: Amino acids, including 2-amino-2-(2,4-dichlorophenyl)acetic Acid, are used in the structural modification of natural products to improve their performance and minimize their adverse effects.
Results or Outcomes: Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids.
Scientific Field: Biomaterials Science.
Summary of Application: Porphyrin-based covalent organic frameworks (COFs) have garnered significant attention.
Methods of Application: This review comprehensively explores the synthesis and modulation strategies employed in the development of porphyrin-based COFs.
Results or Outcomes: A chronological depiction of the evolution from design to application is presented, accompanied by an analysis of the existing challenges.
Scientific Field: Analytical Chemistry.
Summary of Application: 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood.
Methods of Application: The method involves gas chromatography (GC) with electron-capture detection.
Results or Outcomes: This method allows for the accurate determination of phenoxyalkanoic acid herbicides in blood samples.
Methods of Application: Researchers synthesize a variety of indole derivatives to screen for different pharmacological activities.
Results or Outcomes: Many indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities.
Scientific Field: Environmental Science.
Summary of Application: 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of 2-methyl-4-chlorophenoxyacetic acid (a herbicide) in soils.
Methods of Application: The method involves gas chromatography (GC) technique.
Results or Outcomes: This method allows for the accurate determination of 2-methyl-4-chlorophenoxyacetic acid in soil samples.
Scientific Field: Pharmaceutical Sciences.
Methods of Application: The compound is used in the formulation of drugs and in toxicity studies.
Results or Outcomes: The use of this compound can aid in the approval process of new drugs.
Summary of Application: Advanced oxidation processes (AOPs) have been used for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a type of organochlorine pesticide.
Results or Outcomes: Based on this review, 2,4-D degradation is highly efficient in ozonation.
2-amino-2-(2,4-dichlorophenyl)acetic acid is an organic compound characterized by the molecular formula C8H7Cl2NO2. It is a derivative of phenylacetic acid, featuring a phenyl ring that is substituted with two chlorine atoms at the 2 and 4 positions. An amino group is attached to the alpha carbon, which significantly influences its chemical properties and biological activities. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry, particularly due to its structural features that enhance lipophilicity and biological interactions .
These reactions highlight the compound's versatility in synthetic chemistry.
The biological activity of 2-amino-2-(2,4-dichlorophenyl)acetic acid has been a subject of research due to its structural similarity to amino acids and potential pharmacological properties. It may exhibit:
The synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid can be achieved through several methods:
These methods can be optimized based on factors such as cost and desired purity for industrial production .
The applications of 2-amino-2-(2,4-dichlorophenyl)acetic acid span several fields:
Interaction studies involving 2-amino-2-(2,4-dichlorophenyl)acetic acid are crucial for understanding its pharmacological potential. Research may focus on:
Several compounds share structural similarities with 2-amino-2-(2,4-dichlorophenyl)acetic acid. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-amino-2-(2,6-dichlorophenyl)acetic acid | Chlorine substitution at positions 2 and 6 | Different substitution pattern affects reactivity |
2-amino-2-(3,4-dichlorophenyl)acetic acid | Chlorine substitution at positions 3 and 4 | Variance in biological activity compared to others |
2-amino-2-(2,4-difluorophenyl)acetic acid | Fluorine atoms instead of chlorine | Potentially different pharmacokinetic properties |
The uniqueness of 2-amino-2-(2,4-dichlorophenyl)acetic acid lies in its specific chlorine substitution pattern on the phenyl ring. This configuration may enhance its lipophilicity and ability to interact with hydrophobic regions in biological molecules, potentially leading to distinct pharmacological properties compared to similar compounds .
This comprehensive overview illustrates the significance of 2-amino-2-(2,4-dichlorophenyl)acetic acid in various scientific domains and highlights avenues for future research and application.